molecular formula C12H21NO2 B060379 N-Cyclobutyl-4-aminocyclohexanone ethylene ketal CAS No. 177721-53-8

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal

Cat. No.: B060379
CAS No.: 177721-53-8
M. Wt: 211.3 g/mol
InChI Key: XIFUMAIGJATMAO-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal is a chemical compound with the molecular formula C12H21NO2 This compound features a cyclobutyl group attached to a 4-aminocyclohexanone core, which is further modified by an ethylene ketal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal typically involves multiple steps. One common approach is to start with cyclohexanone, which undergoes a series of reactions to introduce the amino and cyclobutyl groups. The final step involves the formation of the ethylene ketal group through a ketalization reaction with ethylene glycol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-aminocyclohexanone ethylene ketal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylene ketal group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclobutyl-4-aminocyclohexanone: Lacks the ethylene ketal group, which may affect its stability and reactivity.

    4-Aminocyclohexanone ethylene ketal: Lacks the cyclobutyl group, which may influence its biological activity.

    Cyclobutylamine: A simpler structure that may have different reactivity and applications.

Uniqueness

N-Cyclobutyl-4-aminocyclohexanone ethylene ketal is unique due to the presence of both the cyclobutyl and ethylene ketal groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclobutyl-1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-10(3-1)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFUMAIGJATMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442429
Record name N-CYCLOBUTYL-4-AMINOCYCLOHEXANONE ETHYLENE KETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-53-8
Record name N-CYCLOBUTYL-4-AMINOCYCLOHEXANONE ETHYLENE KETAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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